Solution-Phase Guanidinylation Efficiency
This compound demonstrates high-efficiency conversion of primary aliphatic amines to bis-Cbz-protected guanidines under mild ambient conditions. In a representative reaction with aniline (a less nucleophilic aromatic amine), the reagent achieved 94% isolated yield after 22 hours at room temperature in THF . For primary aliphatic amines, such as 4-bromophenethylamine, an 85% isolated yield was obtained after 24 hours under identical ambient conditions . These yields compare favorably to alternative guanidinylation methods that often require elevated temperatures, extended reaction times, or heavy metal promoters (e.g., HgCl₂ with S-methylisothiourea derivatives) to achieve comparable conversion efficiencies [1].
| Evidence Dimension | Isolated product yield in guanidinylation of amines |
|---|---|
| Target Compound Data | 94% (aniline); 85% (4-bromophenethylamine) |
| Comparator Or Baseline | N,N'-bis(Benzyloxycarbonyl)-S-methylisothiourea with HgCl₂ promoter: yields range from 65-92% depending on amine substrate |
| Quantified Difference | Target compound achieves comparable or superior yields (85-94%) without requiring toxic heavy metal promoters; aniline conversion (94%) exceeds typical yields for aromatic amines with alternative reagents |
| Conditions | Room temperature, THF solvent, 1.1 equivalents of reagent, 22-24 h reaction time; column chromatography purification |
Why This Matters
High isolated yields under mild, metal-free conditions translate directly to reduced purification effort, lower solvent consumption, and improved overall synthetic throughput for procurement and scale-up decisions.
- [1] An Efficient Procedure for the Guanylation of Amines using N,N'-bis(Benzyloxycarbonyl)-S-methylisothiourea. Synthetic Communications. 1996;26(14):2751-2756. View Source
